2-甲氧基乙基 2-(3-硝基亚苄基)-3-氧代丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

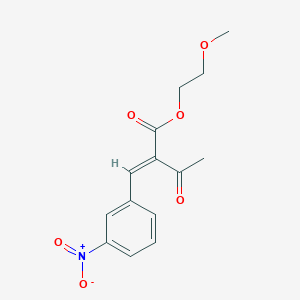

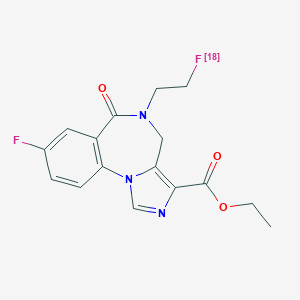

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, is a useful research compound. Its molecular formula is C14H15NO6 and its molecular weight is 293.27 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氧化还原介体在有机污染物处理中的应用

氧化还原介体,包括那些具有硝基苄基团的氧化还原介体,已显示出提高废水中顽固性有机污染物降解效率的潜力。已经探索了利用氧化还原酶(如漆酶和过氧化物酶)结合氧化还原介体的酶促方法来处理污染物。此类系统可能与“2-甲氧基乙基 2-(3-硝基亚苄基)-3-氧代丁酸酯”等化合物相关,表明在环境修复和污染物处理中具有潜在应用 (Husain 和 Husain,2007)。

光敏保护基团

具有硝基苄基官能团的化合物在合成化学中被广泛用作光敏保护基团。这些基团在暴露于光线下可以受控地裂解,从而实现特定的反应或释放受保护的化合物。此应用在光响应材料、药物输送系统和药物的受控释放的开发中至关重要 (Amit、Zehavi 和 Patchornik,1974)。

作用机制

Target of Action

The primary target of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 2-METHOXYETHYL 2-(3-NITROBENZYLIDENE)ACETOACETATE, is L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate acts as an antagonist of L-type calcium channels . By binding to these channels, it inhibits the influx of calcium ions into cells. This action can lead to a decrease in intracellular calcium levels, which can affect various cellular processes that are regulated by calcium.

Biochemical Pathways

The compound’s action on L-type calcium channels affects multiple biochemical pathways. One of the most significant is the calcium signaling pathway , which plays a key role in various cellular functions. By inhibiting calcium influx, the compound can modulate this pathway, potentially leading to changes in cellular function .

Result of Action

The inhibition of calcium influx by 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate can lead to various molecular and cellular effects. For instance, it can affect muscle contraction, neurotransmitter release, and gene expression, among other processes . These effects could potentially be harnessed for therapeutic purposes, depending on the specific context and disease state.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methoxyethanol", "3-nitrobenzaldehyde", "Sodium methoxide", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methoxyethanol in the presence of sodium methoxide to form 2-methoxyethyl 3-oxobutanoate.", "Step 2: 3-nitrobenzaldehyde is reacted with ethyl acetoacetate in the presence of hydrochloric acid to form 2-(3-nitrobenzylidene)-3-oxobutanoate.", "Step 3: 2-methoxyethyl 3-oxobutanoate is then reacted with 2-(3-nitrobenzylidene)-3-oxobutanoate in the presence of sodium bicarbonate to form the desired compound, 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate.", "Step 4: The product is then isolated and purified using standard techniques, such as extraction with ethyl acetate and drying with magnesium sulfate." ] } | |

CAS 编号 |

39562-22-6 |

分子式 |

C14H15NO6 |

分子量 |

293.27 g/mol |

IUPAC 名称 |

2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3/b13-9- |

InChI 键 |

UVZJPCAZMGLNTB-LCYFTJDESA-N |

手性 SMILES |

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCOC |

SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |

规范 SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |

| 39562-22-6 | |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

同义词 |

2-[(3-Nitrophenyl)methylene]-3-oxo-butanoic Acid 2-Methoxyethyl Ester; 2-Methoxyethyl 2-(m-Nitrobenzylidene)acetoacetate; |

产品来源 |

United States |

Q1: What is the primary use of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate in chemical synthesis?

A: 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate serves as a crucial intermediate in the synthesis of various 1,4-dihydropyridine calcium channel blockers, notably nimodipine and cilnidipine. [, , , ] This compound is formed through the condensation reaction of 3-nitrobenzaldehyde and 2-methoxyethyl acetoacetate. It subsequently undergoes a Hantzsch cyclization with an appropriate 3-aminocrotonate derivative to yield the desired dihydropyridine structure.

Q2: What factors influence the yield of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate during its synthesis?

A: Research indicates that optimizing several factors can significantly enhance the yield of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate during synthesis: []

Q3: Can you describe the reaction of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate with cinnamyl 3-aminocrotonate?

A: 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate reacts with cinnamyl 3-aminocrotonate in a Hantzsch cyclization reaction. [] This reaction yields a substituted 1,4-dihydropyridine ring system, characteristic of calcium channel blockers. In this specific case, the product formed is 3-cinnamyl 5-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. [] This reaction typically utilizes methanol as a solvent and often requires heating.

Q4: Are there any radiolabeled versions of pharmaceuticals synthesized using 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?

A: Yes, [2-14C]nimodipine has been synthesized utilizing a radiolabeled precursor. [] The synthesis involved using isopropyl [3-14C]acetoacetate, which was subsequently converted to isopropyl 3-amino[3-14C]crotonate. This radiolabeled aminocrotonate was then reacted with 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate through a cyclising Michael addition to yield [2-14C]nimodipine. [] This radiolabeled version of the drug is a valuable tool in pharmacokinetic and metabolic studies.

Q5: What are the potential advantages of developing alternative synthetic routes for cilnidipine that utilize 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?

A: Current synthetic pathways for cilnidipine can be further optimized for efficiency and cost-effectiveness. Research suggests that utilizing 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, derived from the reaction of diketene with 2-methoxyethanol, holds promise. [] This intermediate, when reacted with cinnamyl 2-aminocrotonate (derived from diketene and cinnamyl alcohol), under Hantzsch cyclization conditions, can produce cilnidipine with a total yield of 68.3% (based on cinnamyl alcohol). [] Exploring and optimizing such alternative synthetic pathways could potentially lead to a more economically viable and environmentally sustainable production of cilnidipine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)